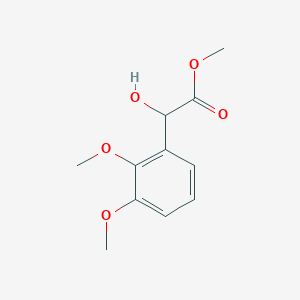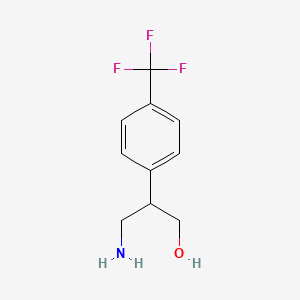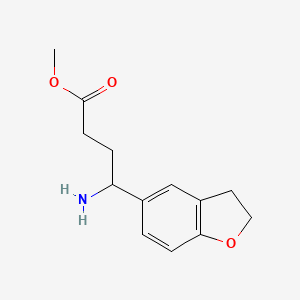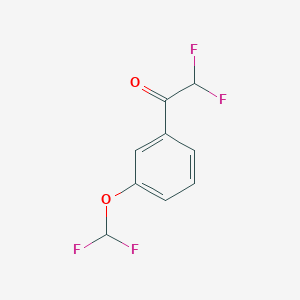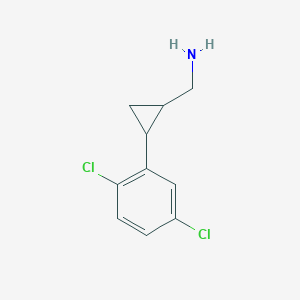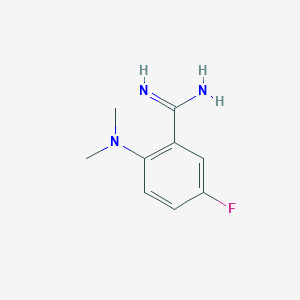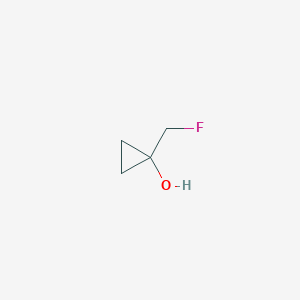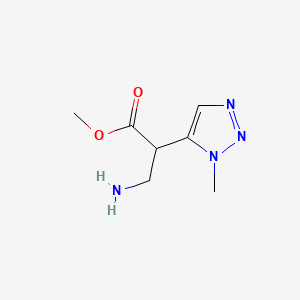
(R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is a chiral compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imines, dihydrotriazoles, and various substituted triazoles.
科学研究应用
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties such as enhanced stability and reactivity.
相似化合物的比较
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler analog without the amino and ester functionalities.
3-Amino-1,2,4-triazole: Contains a different triazole ring structure.
Methyl 3-amino-2-(1H-1,2,3-triazol-5-YL)propanoate: The racemic mixture of the compound.
Uniqueness
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other triazole derivatives. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
methyl 3-amino-2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(4-9-10-11)5(3-8)7(12)13-2/h4-5H,3,8H2,1-2H3 |
InChI 键 |
LJBUUIRZSWATRZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)C(CN)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




